Cas no 41600-37-7 (1,2-Benzisothiazol-3(2H)-one,2,2'-(1,2-ethanediyl)bis-, 1,1,1',1'-tetraoxide)

1,2-Benzisothiazol-3(2H)-one,2,2'-(1,2-ethanediyl)bis-, 1,1,1',1'-tetraoxide structure
41600-37-7 structure
Product Name:1,2-Benzisothiazol-3(2H)-one,2,2'-(1,2-ethanediyl)bis-, 1,1,1',1'-tetraoxide
CAS No:41600-37-7
MF:C16H12N2O6S2
MW:392.406281471252
CID:334340
PubChem ID:287562
Update Time:2025-04-19

1,2-Benzisothiazol-3(2H)-one,2,2'-(1,2-ethanediyl)bis-, 1,1,1',1'-tetraoxide Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzisothiazol-3(2H)-one,2,2'-(1,2-ethanediyl)bis-, 1,1,1',1'-tetraoxide
    • 2-(5-thiophen-2-yltetrazol-1-yl)acetic acid
    • 1,1,1',1'-Tetramethyl-4,4'-aethandiyl-bis-piperazinium, Dijodid
    • 1,1,1',1'-tetramethyl-4,4'-ethanediyl-bis-piperazinium, diiodide
    • 1,2-Bis-(4-methylpiperazino)-ethan-bis-iodmethylat-(4,4')
    • 116 HC
    • 4,4'-Ethylenebis(1,1-dimethylpiperazinium iodide)
    • 4-[2-(4,4-dimethylpiperazin-4-ium-1-yl)ethyl]-1,1-dimethylpiperazin-1
    • AC1MIAY7
    • Aethylendisaccharin
    • LS-113744
    • SD 211-02
    • 2,2'-(Ethane-1,2-diyl)di(1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione)
    • Z18754641
    • AKOS007948302
    • DTXSID70961836
    • NSC147616
    • 41600-37-7
    • NSC-147616
    • 1,1-dioxo-2-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethyl]-1,2-benzothiazol-3-one
    • Inchi: 1S/C16H12N2O6S2/c19-15-11-5-1-3-7-13(11)25(21,22)17(15)9-10-18-16(20)12-6-2-4-8-14(12)26(18,23)24/h1-8H,9-10H2
    • InChI Key: YZOXPYCXFAOPLW-UHFFFAOYSA-N
    • SMILES: S1(C2C=CC=CC=2C(N1CCN1C(C2C=CC=CC=2S1(=O)=O)=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 210.02128
  • Monoisotopic Mass: 392.013678
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 756
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 126
  • XLogP3: 0.9

Experimental Properties

  • Density: 1.642
  • Boiling Point: 663°Cat760mmHg
  • Flash Point: 354.8°C
  • Refractive Index: 1.692
  • PSA: 80.9
  • LogP: 2.71320
Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent